6-Methylnicotinamide

Catalog No.
S599193
CAS No.
6960-22-1
M.F
C7H8N2O
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylnicotinamide

CAS Number

6960-22-1

Product Name

6-Methylnicotinamide

IUPAC Name

6-methylpyridine-3-carboxamide

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10)

InChI Key

IJXDURUAYOKSIS-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-Methyl-3-Pyridinecarboxamide; 6-Methylnicotinic Acid Amide; 6-Methylpyridine-3-carboxamide;

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N

The exact mass of the compound 6-Methylnicotinamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69797. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Methylnicotinamide (CAS 6960-22-1) is a highly specialized pyridine-3-carboxamide derivative characterized by an electron-donating methyl group at the 6-position of the pyridine ring. While it shares structural homology with standard vitamin B3 (nicotinamide), this specific functionalization fundamentally alters its molecular dipole, hydrogen-bonding capacity, and steric profile. In industrial and research procurement, 6-methylnicotinamide is primarily sourced as a high-value precursor for complex pharmaceutical synthesis (particularly in oncology), a potent defect-passivating additive in advanced photovoltaic materials, and a precise internal standard for metabolomic assays. Its predictable thermal stability (melting point 193-198 °C) and solubility profile make it highly processable for both organic synthesis workflows and solid-state formulation engineering .

Substituting 6-methylnicotinamide with standard nicotinamide (NAM) or other substituted analogs (e.g., 6-chloronicotinamide) leads to critical failures across multiple disciplines. In material science, standard nicotinamide lacks the electron-donating methyl group necessary to sufficiently increase the molecular dipole; without this, the additive cannot achieve the high binding energy required to effectively passivate undercoordinated Pb2+ defects in perovskite lattices[1]. In medicinal chemistry, replacing this compound with unsubstituted or halogenated analogs during the synthesis of dual Polθ/PARP inhibitors alters the steric bulk and electron density of the resulting thiadiazolyl-nicotinamide scaffold, destroying the precise target-pocket affinity required for low-nanomolar inhibition [2]. Furthermore, in analytical metabolomics, substituting it with non-isomeric analogs prevents its use as an exact extraction-recovery match for N1-methylnicotinamide (MNAM), compromising quantitative accuracy [3].

Superior Defect Passivation in Perovskite Solar Cells via Molecular Dipole Enhancement

In the fabrication of perovskite solar cells (PSCs), 6-methylnicotinamide (CNA) outperforms standard nicotinamide (NA) as a passivating agent. The electron-donating 6-methyl group alters the electronic configuration, significantly increasing the molecular dipole. This allows 6-methylnicotinamide to form a higher binding energy with undercoordinated Pb2+ cations in the perovskite lattice compared to unsubstituted nicotinamide. Consequently, incorporating 6-methylnicotinamide as an additive enhances the power conversion efficiency (PCE) of PSCs to 24.33%, while also improving environmental, heat, and light stabilities [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Pb2+ binding energy
Target Compound DataAchieves 24.33% PCE with enhanced coordination to undercoordinated Pb2+
Comparator Or BaselineUnsubstituted nicotinamide (lower dipole/binding energy) and pristine perovskite (lower PCE)
Quantified DifferenceDrives PCE to 24.33% through superior defect formation energy
ConditionsPerovskite absorber layer processing with additive engineering

Material science buyers developing high-efficiency photovoltaics must select 6-methylnicotinamide over standard nicotinamide to maximize defect passivation and long-term device stability.

Essential Scaffold for First-in-Class Dual Polθ/PARP Inhibitor Synthesis

6-Methylnicotinamide is a critical building block for synthesizing advanced thiadiazolyl-nicotinamide derivatives, specifically first-in-class dual DNA polymerase theta (Polθ) and PARP inhibitors (e.g., compound 25d). The 6-methyl substitution on the pyridine ring is structurally requisite for proper binding in the target pockets, yielding low nanomolar inhibition (PARP1 IC50 = 5.4 nM; PARP2 IC50 = 2.0 nM) and superior apoptosis induction (26.7%) compared to Olaparib monotherapy (8.9%) in homologous recombination-deficient tumor models [1]. Standard nicotinamide or 6-halonicotinamides cannot replicate the specific steric and electronic profile required for this dual-target affinity.

Evidence DimensionPrecursor viability for dual Polθ/PARP inhibitor synthesis
Target Compound DataYields inhibitors with PARP1 IC50 = 5.4 nM and 26.7% apoptosis rate
Comparator Or BaselineOlaparib monotherapy (8.9% apoptosis) or unsubstituted nicotinamide precursors (inactive/off-target)
Quantified DifferenceEnables synthesis of dual inhibitors with >3x higher apoptosis induction than standard PARP inhibitors
ConditionsSynthesis of compound 25d and in vitro evaluation in MDA-MB-436 cells

Pharmaceutical procurement teams sourcing intermediates for next-generation synthetic lethality oncology drugs require this exact methylated precursor to achieve dual-target binding.

Baseline Resolution as an HPLC Internal Standard for NAD+ Metabolomics

In metabolic studies quantifying vitamin B3 derivatives like nicotinamide (NAM) and N1-methylnicotinamide (MNAM), 6-methylnicotinamide is utilized as a highly reliable internal standard. Because it is a structural isomer of MNAM but possesses distinct chromatographic retention properties, it allows for baseline separation on reversed-phase columns (e.g., Atlantis T3) while maintaining near-identical UV absorption characteristics at 260 nm and extraction recovery rates [1]. Using other analogs like 6-chloronicotinamide can alter extraction efficiency or shift the UV max, reducing quantitative accuracy.

Evidence DimensionChromatographic resolution and recovery tracking
Target Compound DataBaseline separation from NAM and MNAM with consistent 260 nm UV absorption
Comparator Or BaselineEndogenous metabolites (NAM, MNAM) or non-isomeric analogs
Quantified DifferenceEliminates signal overlap while matching the extraction recovery of target analytes
ConditionsIsocratic HPLC elution (20 mM KH2PO4 pH 3, 5% methanol, 2 mM sodium heptanesulfonic acid)

Analytical laboratories must procure 6-methylnicotinamide to ensure precise, interference-free quantification of NAD+ pathway metabolites in complex biological matrices.

Co-former Suitability for API Solubility Enhancement

6-Methylnicotinamide is actively utilized in crystal engineering as a co-former to generate pharmaceutical co-crystals and salts. The presence of the 6-methyl group modifies the hydrogen-bonding network compared to unsubstituted nicotinamide, altering the crystal lattice packing and thermodynamics. This structural difference allows formulators to tune the dissolution rate, melting point, and hygroscopicity of active pharmaceutical ingredients (APIs) when standard nicotinamide co-crystals fail to meet the required physicochemical specifications.

Evidence DimensionCrystal lattice modification and co-former versatility
Target Compound DataDistinct hydrogen-bonding motifs driven by steric hindrance of the 6-methyl group
Comparator Or BaselineUnsubstituted nicotinamide (standard co-former)
Quantified DifferenceEnables alternative packing arrangements and altered API physicochemical profiles
ConditionsSolid-state formulation and co-crystallization screening

Formulation scientists procure this specific derivative to expand their co-crystal screening libraries, providing a critical alternative when standard nicotinamide yields suboptimal API solubility or stability.

Defect Passivation in High-Efficiency Perovskite Solar Cells

6-Methylnicotinamide is the material of choice for additive engineering in perovskite solar cell manufacturing. Its high molecular dipole and ability to strongly coordinate with undercoordinated Pb2+ defects make it vastly superior to standard nicotinamide for achieving power conversion efficiencies above 24% while ensuring long-term device stability [1].

Synthesis of Next-Generation Synthetic Lethality Oncology Drugs

In pharmaceutical manufacturing, this compound is procured as a non-interchangeable precursor for synthesizing dual Polθ/PARP inhibitors. The 6-methyl group is strictly required to build the thiadiazolyl-nicotinamide scaffold that delivers low-nanomolar target inhibition in homologous recombination-deficient tumors [2].

Internal Standard for NAD+ Pathway Metabolomics via HPLC

Analytical testing facilities utilize 6-methylnicotinamide as a highly reliable internal standard for quantifying N1-methylnicotinamide (MNAM) and nicotinamide (NAM). Its status as a structural isomer ensures perfectly matched extraction recoveries while providing baseline chromatographic separation [3].

Co-former Screening in Pharmaceutical Crystal Engineering

Formulation scientists select 6-methylnicotinamide over standard nicotinamide during co-crystal screening to modify the hydrogen-bonding network of active pharmaceutical ingredients (APIs), enabling targeted improvements in API dissolution rates and thermal stability .

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

136.063662883 Da

Monoisotopic Mass

136.063662883 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6960-22-1

Dates

Last modified: 08-15-2023

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